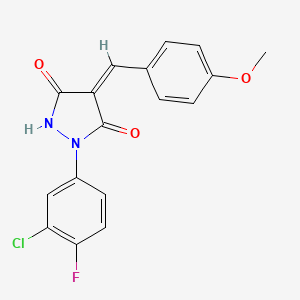
(4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione: is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a diketone, such as acetylacetone, under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidine-3,5-dione ring, potentially forming alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features.
Medicine: Medicinal applications could include its use as a lead compound in drug discovery, particularly for conditions where pyrazolidine-3,5-dione derivatives have shown efficacy.
Industry: In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
(4z)-1-(3-Chloro-4-fluorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione: can be compared with other pyrazolidine-3,5-dione derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets or alter its solubility and stability.
Properties
Molecular Formula |
C17H12ClFN2O3 |
|---|---|
Molecular Weight |
346.7 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-12-5-2-10(3-6-12)8-13-16(22)20-21(17(13)23)11-4-7-15(19)14(18)9-11/h2-9H,1H3,(H,20,22)/b13-8- |
InChI Key |
ZPYBHSKINCMXGZ-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



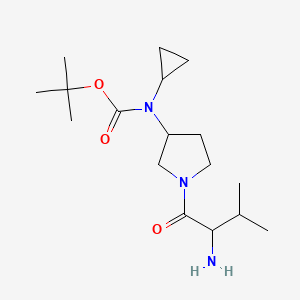
![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)
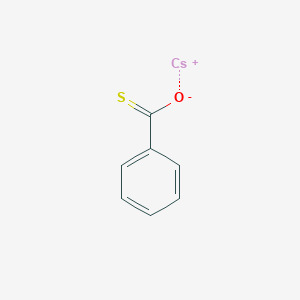
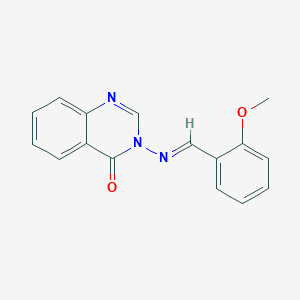
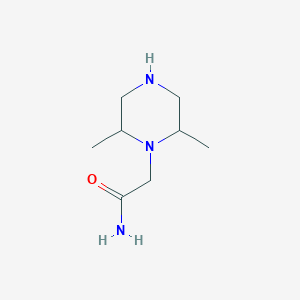
![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
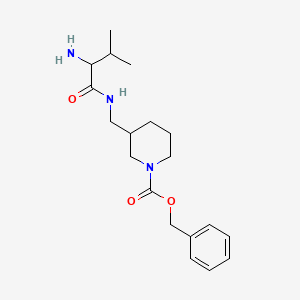
![(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
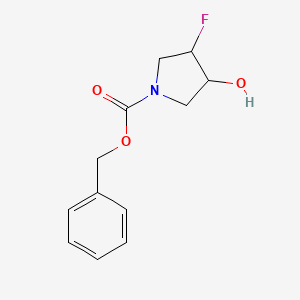
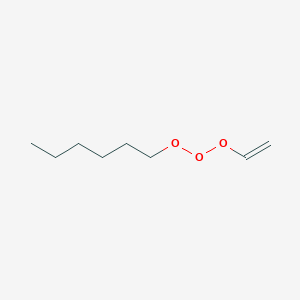
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)
